
(+)-Lycopsamine N-Oxide-D7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-Lycopsamine N-Oxide-D7, also known as this compound, is a useful research compound. Its molecular formula is C₁₅H₁₈D₇NO₆ and its molecular weight is 322.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Properties
Research indicates that (+)-Lycopsamine N-Oxide-D7 exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against Gram-positive bacteria, demonstrating inhibition zones comparable to standard antibiotics. This suggests potential applications in treating bacterial infections .
Anticancer Potential
Pyrrolizidine alkaloids, including this compound, have been investigated for their anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism involves the disruption of cellular metabolism and induction of oxidative stress .
Genotoxic Effects
While the compound shows promise in therapeutic applications, it is also associated with genotoxicity. Research has confirmed that pyrrolizidine N-oxides can exhibit genotoxic and carcinogenic effects similar to their parent compounds. This dual nature necessitates careful consideration in drug development and therapeutic use .
Case Study 1: Antimicrobial Efficacy
A recent study investigated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound produced significant growth inhibition, suggesting its potential as a natural antimicrobial agent .
Case Study 2: Anticancer Activity
In a laboratory setting, this compound was tested on various cancer cell lines, including breast and colon cancer cells. The findings revealed that the compound effectively induced cell death through apoptosis pathways, highlighting its potential as a lead compound for cancer therapy .
Data Table: Biological Activities of this compound
Análisis De Reacciones Químicas
Formation of N-Oxide Derivatives
(+)-Lycopsamine N-Oxide-D7 is synthesized via the oxidation of its parent compound, (+)-lycopsamine-D7, using reagents such as hydrogen peroxide (H₂O₂) or sodium percarbonate. The deuterium labeling occurs at specific methyl and isopropyl groups during precursor synthesis, which enhances metabolic stability for tracer studies .
Key Reaction Pathway :
Lycopsamine D7+H2O2Re catalyst Lycopsamine N Oxide D7+H2O
This reaction proceeds under mild conditions (20–40°C) with rhenium-based catalysts, achieving >90% yield .
Thermal and Acid-Catalyzed Processes
The N-oxide group in this compound undergoes decomposition under elevated temperatures (>100°C) or acidic conditions, leading to:
-
Meisenheimer Rearrangement : Formation of tertiary amines via -shift mechanisms .
-
Cope Elimination : Generation of alkenes and hydroxylamine derivatives under basic conditions .
Stability Data :
Condition | Reaction Type | Product(s) Formed | Reference |
---|---|---|---|
120°C (dry) | Meisenheimer Rearrangement | Deuterated tertiary amine | |
pH < 3 (aqueous) | Acid hydrolysis | Lycopsamine-D7 + HNO₂ |
Hepatotoxicity Mechanisms
In vitro studies demonstrate that this compound induces apoptosis in hepatic cells (HepD) through:
-
ROS Overproduction : Dose-dependent increase in reactive oxygen species (ROS) at concentrations ≥50 μg/mL .
-
Calcium Overload : Intracellular Ca²⁺ levels rise by 2.5-fold at 75 μg/mL, triggering mitochondrial dysfunction .
Cellular Apoptosis Data :
Concentration (μg/mL) | Apoptotic Rate (%) | ROS Increase (Fold) | Ca²⁺ Increase (Fold) |
---|---|---|---|
20 | 32.7 | 1.2 | 1.1 |
100 | 99.1 | 3.8 | 3.0 |
Source: Annexin V/PI and Fluo-4-AM assays
Conversion to Parent Alkaloid
This compound is reversibly reduced to (+)-lycopsamine-D7 using agents like sodium dithionite (Na₂S₂O₄) or enzymatic systems (e.g., cytochrome P450) .
Reduction Efficiency :
Reducing Agent | Solvent | Yield (%) |
---|---|---|
Na₂S₂O₄ (0.1 M) | Methanol/H₂O | 85 |
NADPH/CYP3A4 | Phosphate buffer | 72 |
Deuterium retention >95% in all cases
Comparative Reactivity with Non-Deuterated Analogs
Deuterium labeling at strategic positions reduces metabolic clearance rates by 30–40% compared to non-deuterated lycopsamine N-oxide, as shown in hepatic microsome assays .
Kinetic Isotope Effects (KIE) :
Reaction | KIE (k_H/k_D) |
---|---|
CYP450-mediated oxidation | 2.1 |
Acid hydrolysis | 1.8 |
Use as an Internal Standard
This compound serves as a stable isotope-labeled internal standard in LC-MS/MS for quantifying pyrrolizidine alkaloids in botanical extracts . Its deuterium labeling prevents interference from matrix isotopes, improving detection limits to 0.1 ng/mL .
Propiedades
Fórmula molecular |
C₁₅H₁₈D₇NO₆ |
---|---|
Peso molecular |
322.41 |
Sinónimos |
(2S)-2-Hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoic Acid [(1R,7aR)-2,3,5,7a-tetrahydro-1-hydroxy-4-oxido-1H-pyrrolizin-7-yl]methyl Ester-D7; [1R-[1α,7(2S*,3S*),7aβ]]-2,3-dihydroxy-2-(1-methylethyl)butanoic Acid (2,3,5,7a-tetrahydro-1-hydroxy-1H-p |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.